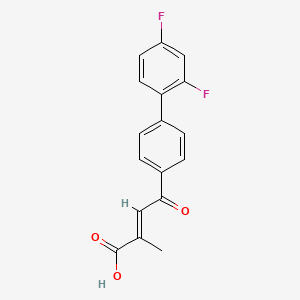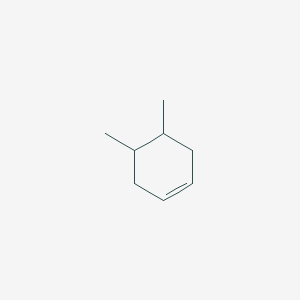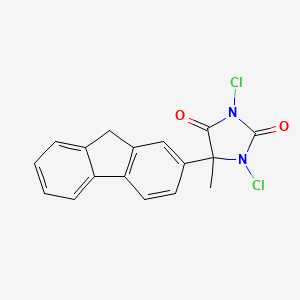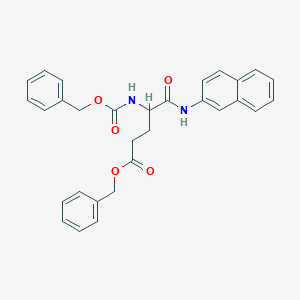
Benzyl 4-(((benzyloxy)carbonyl)amino)-5-(naphthalen-2-ylamino)-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(((benzyloxy)carbonyl)amino)-5-(naphthalen-2-ylamino)-5-oxopentanoate is a complex organic compound that features a benzyl group, a benzyloxycarbonyl group, and a naphthalen-2-ylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(((benzyloxy)carbonyl)amino)-5-(naphthalen-2-ylamino)-5-oxopentanoate typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The benzyloxycarbonyl (Cbz) group is often used as a protecting group for amines, and its introduction can be achieved using benzyl chloroformate under basic conditions. The naphthalen-2-ylamino group can be introduced through a coupling reaction with the appropriate naphthylamine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for more efficient and scalable reactions, as well as the development of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(((benzyloxy)carbonyl)amino)-5-(naphthalen-2-ylamino)-5-oxopentanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions will vary depending on the specific transformation desired but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be used in the study of enzyme mechanisms or as a probe to investigate biological pathways.
Medicine: Its structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of Benzyl 4-(((benzyloxy)carbonyl)amino)-5-(naphthalen-2-ylamino)-5-oxopentanoate will depend on its specific application. In the context of enzyme inhibition, for example, the compound may bind to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity. The molecular targets and pathways involved will vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-aminobenzoate: Similar in structure but lacks the naphthalen-2-ylamino group.
Naphthylamine derivatives: Compounds that contain the naphthalen-2-ylamino group but differ in other structural aspects.
Benzyloxycarbonyl-protected amino acids: Compounds that feature the benzyloxycarbonyl protecting group but differ in the rest of the molecule.
Uniqueness
Benzyl 4-(((benzyloxy)carbonyl)amino)-5-(naphthalen-2-ylamino)-5-oxopentanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
3611-19-6 |
|---|---|
Molecular Formula |
C30H28N2O5 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
benzyl 5-(naphthalen-2-ylamino)-5-oxo-4-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C30H28N2O5/c33-28(36-20-22-9-3-1-4-10-22)18-17-27(32-30(35)37-21-23-11-5-2-6-12-23)29(34)31-26-16-15-24-13-7-8-14-25(24)19-26/h1-16,19,27H,17-18,20-21H2,(H,31,34)(H,32,35) |
InChI Key |
QFYPOMWYJKGRME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


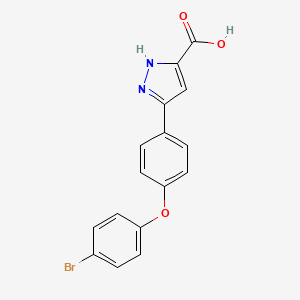
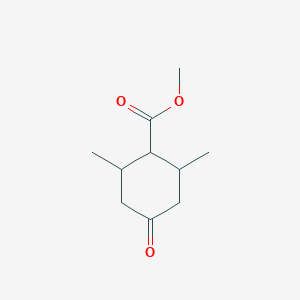

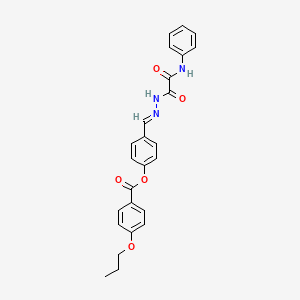
![Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene-](/img/structure/B11951157.png)
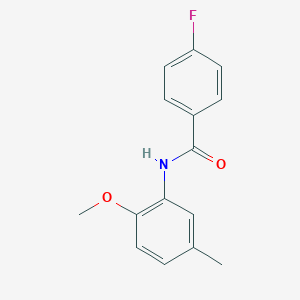


![tricyclo[10.6.0.03,10]octadeca-1(12),2,4,6,8,10,13,15,17-nonaene](/img/structure/B11951180.png)
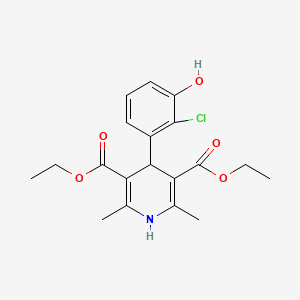
![(3aS,6R,6aS)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B11951186.png)
